molecular formula C19H18N2O3 B258678 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide

5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide

Cat. No. B258678
M. Wt: 322.4 g/mol
InChI Key: VYTRUHMGFSNSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound is known to inhibit the p53 pathway, which is a critical tumor suppressor pathway that is frequently mutated in cancer.

Mechanism of Action

5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα inhibits the p53 pathway by binding to the DNA-binding domain of p53, preventing its interaction with DNA and transcriptional activation of downstream targets. This leads to increased cell death and decreased cell proliferation. Additionally, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been shown to inhibit the activity of mutant p53, which is frequently found in cancer cells.
Biochemical and Physiological Effects:
5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα leads to increased cell death and decreased tumor growth. In neuronal cells, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been shown to protect against oxidative stress and apoptosis. Additionally, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been studied in the context of inflammation, where it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα in lab experiments is its ability to specifically target the p53 pathway, which is frequently mutated in cancer. Additionally, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been extensively studied and optimized for synthesis, making it readily available for research. However, one limitation of using 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα is its potential off-target effects, which could lead to unintended consequences in cell signaling pathways.

Future Directions

There are several future directions for research on 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα. One area of interest is the development of more potent and selective inhibitors of the p53 pathway. Additionally, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been studied in the context of neuroprotection and inflammation, and further research in these areas could lead to new therapeutic applications. Finally, the potential off-target effects of 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα could be further studied to better understand its mechanism of action and potential unintended consequences.

Synthesis Methods

5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethylphenol with 4-bromopyridine followed by the addition of furfurylamine. The resulting compound is then purified using column chromatography to obtain pure 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα. This synthesis method has been extensively studied and optimized to produce high yields of pure compound.

Scientific Research Applications

5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been extensively studied in the field of cancer research due to its ability to inhibit the p53 pathway. This pathway is frequently mutated in cancer, leading to the loss of tumor suppressor function and increased tumor growth. 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been shown to inhibit the activity of mutant p53, leading to increased cell death and decreased tumor growth. Additionally, 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamideα has been studied in other areas of research, such as neuroprotection and inflammation.

properties

Product Name

5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-N-pyridin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-13-3-4-14(2)18(11-13)23-12-16-5-6-17(24-16)19(22)21-15-7-9-20-10-8-15/h3-11H,12H2,1-2H3,(H,20,21,22)

InChI Key

VYTRUHMGFSNSKK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=NC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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